molecular formula C9H8N4OS2 B2643900 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide CAS No. 1226431-27-1

2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2643900
CAS No.: 1226431-27-1
M. Wt: 252.31
InChI Key: YVDRBPWGNFRDDH-UHFFFAOYSA-N
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Description

2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide is a compound that features both pyrimidine and thiazole rings, which are heterocyclic structures containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide typically involves the reaction of pyrimidine-4-thiol with thiazole-2-ylamine in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The hydrogen atoms on the pyrimidine or thiazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(4-(hydroxymethyl)thiazol-2-yl)pyrimidin-4-yl)propan-2-ol
  • 2-(4-(2-methyl-6-(thiazol-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethan-1-ol

Uniqueness

2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide is unique due to its specific combination of pyrimidine and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-pyrimidin-4-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS2/c14-7(13-9-11-3-4-15-9)5-16-8-1-2-10-6-12-8/h1-4,6H,5H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRBPWGNFRDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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